molecular formula C8H5F3NNaO B13407989 p-Trifluoromethyl benzaldoxime sodium salt CAS No. 73664-63-8

p-Trifluoromethyl benzaldoxime sodium salt

Cat. No.: B13407989
CAS No.: 73664-63-8
M. Wt: 211.12 g/mol
InChI Key: VIWVOMKLCNYCIS-NKPNRJPBSA-M
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Description

p-Trifluoromethyl benzaldoxime sodium salt is an organic compound that features a trifluoromethyl group attached to a benzaldoxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Trifluoromethyl benzaldoxime sodium salt typically involves the reaction of p-Trifluoromethyl benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the sodium salt form. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

p-Trifluoromethyl benzaldoxime sodium salt can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitrile compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Reagents like sodium trifluoromethanesulfinate in the presence of oxidizing agents.

Major Products Formed

    Oxidation: Formation of p-Trifluoromethyl benzonitrile.

    Reduction: Formation of p-Trifluoromethyl benzylamine.

    Substitution: Formation of various substituted benzaldoxime derivatives.

Scientific Research Applications

p-Trifluoromethyl benzaldoxime sodium salt has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of p-Trifluoromethyl benzaldoxime sodium salt involves its interaction with specific molecular targets, often through the formation of covalent bonds or coordination complexes. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The oxime group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    p-Trifluoromethyl benzaldehyde: Shares the trifluoromethyl group but lacks the oxime functionality.

    Benzaldoxime: Contains the oxime group but lacks the trifluoromethyl group.

    p-Trifluoromethyl benzonitrile: An oxidation product of p-Trifluoromethyl benzaldoxime.

Uniqueness

p-Trifluoromethyl benzaldoxime sodium salt is unique due to the presence of both the trifluoromethyl and oxime groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

73664-63-8

Molecular Formula

C8H5F3NNaO

Molecular Weight

211.12 g/mol

IUPAC Name

sodium;(E)-N-oxido-1-[4-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C8H6F3NO.Na/c9-8(10,11)7-3-1-6(2-4-7)5-12-13;/h1-5,13H;/q;+1/p-1/b12-5+;

InChI Key

VIWVOMKLCNYCIS-NKPNRJPBSA-M

Isomeric SMILES

C1=CC(=CC=C1/C=N/[O-])C(F)(F)F.[Na+]

Canonical SMILES

C1=CC(=CC=C1C=N[O-])C(F)(F)F.[Na+]

Origin of Product

United States

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